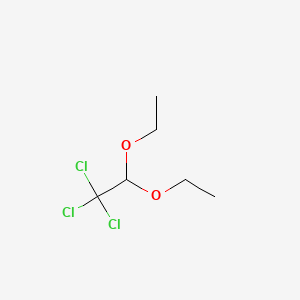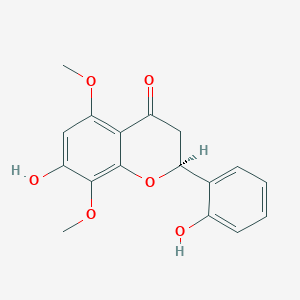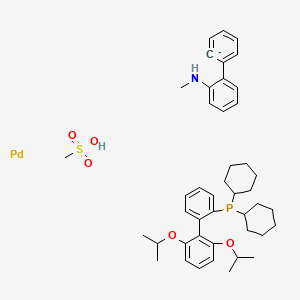
RuPhos Palladacycle Gen. 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RuPhos Palladacycle Gen. 4 is a powerful ligand used in classic cross-coupling reactions. It is a fourth-generation palladacycle combined with RuPhos, a phosphine ligand. This compound is bench-stable and soluble in most organic solvents, making it highly versatile for various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RuPhos Palladacycle Gen. 4 involves the reaction of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium (II) dimer with 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl. The reaction is typically carried out in an organic solvent under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR spectroscopy, to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
RuPhos Palladacycle Gen. 4 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and various organometallic reagents. The reactions are typically carried out under inert conditions with the use of bases such as sodium tert-pentoxide .
Major Products Formed
The major products formed from these reactions are often biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
RuPhos Palladacycle Gen. 4 has a wide range of applications in scientific research:
Mécanisme D'action
RuPhos Palladacycle Gen. 4 functions as a catalyst in cross-coupling reactions. The palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds. The phosphine ligand, RuPhos, stabilizes the palladium center and enhances its reactivity. The mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
- XPhos Palladacycle Gen. 4
- SPhos Palladacycle Gen. 4
- BrettPhos Palladacycle Gen. 3
- t-BuXPhos Palladacycle Gen. 4
Uniqueness
RuPhos Palladacycle Gen. 4 is unique due to its high stability and solubility in organic solvents. It also offers superior reactivity and selectivity in cross-coupling reactions compared to other similar compounds .
Propriétés
Formule moléculaire |
C44H59NO5PPdS- |
|---|---|
Poids moléculaire |
851.4 g/mol |
Nom IUPAC |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C30H43O2P.C13H12N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
Clé InChI |
HKTUNFGUTFGOSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


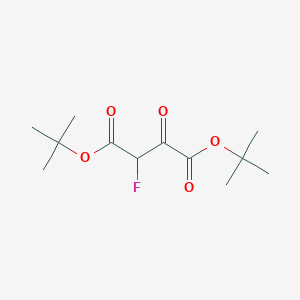

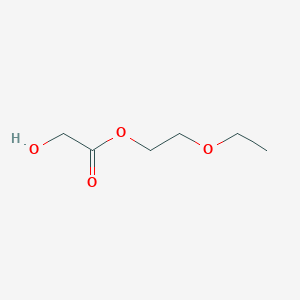


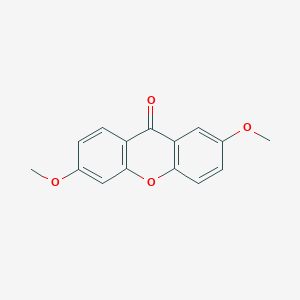
![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)
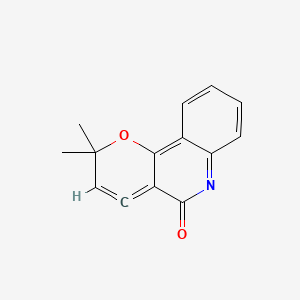
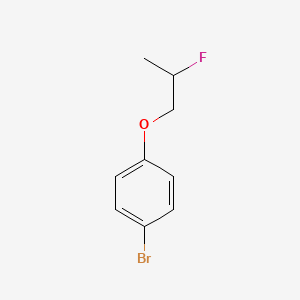
![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
